Dibenzyl sulfate

Vue d'ensemble

Description

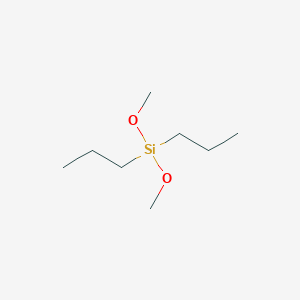

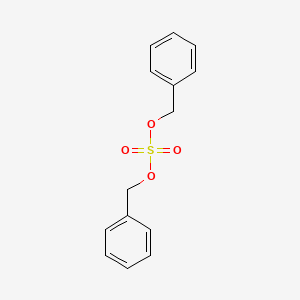

Dibenzyl sulfate, also known as benzyl sulfate, is an organic compound with the chemical formula C₁₄H₁₄O₄S . It belongs to the class of sulfates and consists of two benzyl groups attached to a sulfate (SO₄) moiety. This compound is often used in organic synthesis and as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of dibenzyl sulfate consists of two benzyl (C₆H₅CH₂) groups attached to a central sulfate group (SO₄). The compound has a molar mass of 278.33 g/mol and a melting point range of 44-47°C .

Applications De Recherche Scientifique

Corrosive Sulfur in Oil–Paper Insulation

- Insulation Properties : Dibenzyl disulfide (DBDS), a form of dibenzyl sulfate, is an effective antioxidant in oil-immersed insulation. It was studied for its reaction mechanism with copper and the effects of its oxidation resistance and corrosivity on oil-paper insulation properties. The study found that DBDS can decompose into corrosive benzyl mercaptan at high temperatures, but does not corrode copper to form copper sulfide at 150 °C. An optimal concentration of 25 mg/kg was suggested for DBDS in oil to improve oxidation resistance while controlling corrosion damage in insulation winding (Gao & Yang, 2019).

Inhibitive Performance in Steel Pickling

- Corrosion Inhibition : Research on dibenzyl sulfoxide (DBSO), a related compound, explored its use in the pickling of mild steel in sulfuric acid solutions. DBSO, when combined with thiourea, copper cations, and chloride ions, showed a synergistic effect in inhibiting corrosion, without adversely affecting the pickling rate. This optimized composition could significantly enhance the corrosion resistance of the base metal (Singh & Gaur, 1995).

Synthesis of Benzyl Benzoate and Dibenzyl Ether

- Chemical Synthesis : A study on the synthesis of benzyl benzoate and dibenzyl ether from benzoic acid and benzyl alcohol using a SiO2–SO3H catalyst under microwave irradiation was conducted. This research highlighted the potential for efficient and solvent-free reactions in producing these compounds, showcasing a sustainable approach in chemical synthesis (Barbosa et al., 2015).

Photodecomposition Studies

- Photochemical Reactions : The photolysis of dibenzyl ketone (DBK) in sodium dodecyl sulfate micellar solution was examined using time-resolved ESR techniques. This study provided insights into phenacyl-benzyl and benzyl-benzyl radical pair interactions, contributing to the understanding of photochemical processes in micellar solutions (Turro et al., 1985).

Sulfated Steroids Research

- Biological Potency : A comprehensive review discussed the conjugation of sulfate with steroid hormones. The sulfated steroids are seen as circulating pools of steroid precursors, significant for cellular desulfation and steroid signaling. This research highlights the evolving understanding and importance of sulfated steroids in physiology and disease states (Mueller & Foster, 2018).

Adsorption Studies

- Corrosion Inhibition : A study on the adsorption modes of dibenzyl disulfide, sulfide, and sulfoxide on iron-coated surfaces in acidic solutions used surface-enhanced Raman scattering spectroscopy. This research provided insights into the effectiveness of these compounds as inhibitors for iron corrosion in acidic environments (Ohno et al., 1993).

Propriétés

IUPAC Name |

dibenzyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVGVAWVGWSUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556119 | |

| Record name | Dibenzyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl sulfate | |

CAS RN |

18495-74-4 | |

| Record name | Dibenzyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)

![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)

![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)